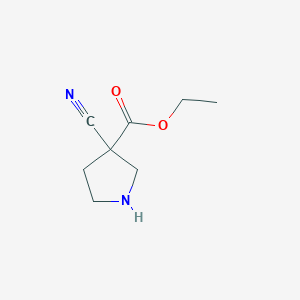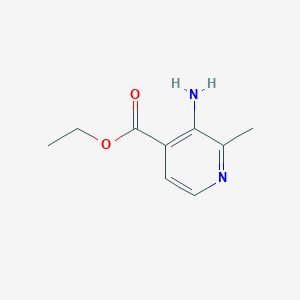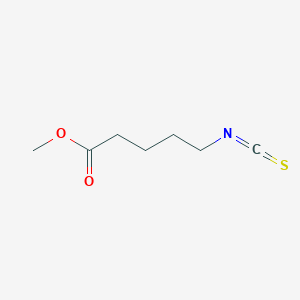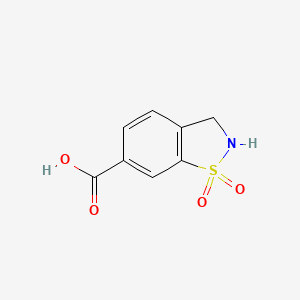![molecular formula C5H2BrClN4 B13523566 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of bromine and chlorine substituents on the triazolo and pyridazine rings, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine to form 6-chloropyridazine-3-carbohydrazide. This intermediate is then treated with bromine to introduce the bromine atom, followed by cyclization to form the triazolo ring.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (100-150°C).
Solvent: Common solvents include ethanol or acetic acid.
Catalysts: Catalysts such as sulfuric acid or phosphoric acid may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazolo ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted triazolopyridazine derivative.
科学的研究の応用
Chemistry
In chemistry, 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.
作用機序
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The triazolo ring structure allows for specific interactions with active sites, leading to inhibition or modulation of target function.
類似化合物との比較
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 8-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent.
特性
分子式 |
C5H2BrClN4 |
|---|---|
分子量 |
233.45 g/mol |
IUPAC名 |
8-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-2-8-9-5(3)11/h1-2H |
InChIキー |
PVYDTBLOSPZZCI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NN=CN2N=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)


![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)





![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)

